2-[(2-Chlorophenyl)methyl]oxirane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
IZPMETSEQUXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorophenyl Methyl Oxirane and Analogues
Direct Epoxidation Routes from Precursors
Direct epoxidation involves the conversion of a carbon-carbon double bond in a suitable precursor, such as 1-chloro-2-(prop-2-en-1-yl)benzene, into an epoxide ring using an oxidizing agent. This approach is fundamental in organic synthesis for accessing epoxides.
Alkene Epoxidation via Peracids and Oxidizing Agents
The reaction of alkenes with peroxycarboxylic acids, also known as the Prilezhaev reaction, is a classic and widely used method for epoxidation. libretexts.org For the synthesis of 2-[(2-chlorophenyl)methyl]oxirane, the corresponding alkene precursor, 1-chloro-2-(prop-2-en-1-yl)benzene, would be treated with a peracid like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgwikipedia.org The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene, resulting in the formation of the epoxide and a carboxylic acid as a byproduct. libretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org
The choice of oxidizing agent can influence the reaction's efficiency and selectivity. While m-CPBA is a common choice due to its stability, other reagents like peracetic acid can also be employed. google.com In some cases, the presence of an allylic hydroxyl group can direct the stereoselectivity of the epoxidation, a factor that is significant when synthesizing more complex, substituted oxiranes. wikipedia.org The reaction rate is generally influenced by the nucleophilicity of the alkene, with more electron-rich double bonds reacting faster. libretexts.org
Hydrogen peroxide, considered a "green" oxidant, is another important reagent for epoxidation. organic-chemistry.orgmdpi.com Its use often requires a catalyst to activate it. For instance, the epoxidation of allyl chloride with hydrogen peroxide has been studied using catalysts like titanium silicalite-1 (TS-1). researchgate.net The reaction kinetics can be complex, with the reaction order depending on the concentrations of the substrate and the oxidant. researchgate.net
Catalytic Epoxidation Strategies (e.g., Manganese-Salen Complexes, Chloroperoxidase)
To enhance selectivity, particularly enantioselectivity, and to utilize more environmentally benign oxidants like hydrogen peroxide or sodium hypochlorite, catalytic systems are often employed.
Manganese-Salen Complexes: Chiral manganese(III)-salen complexes, developed by Jacobsen and Katsuki, are highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes. nih.govmdpi.com These catalysts can be used to produce chiral epoxides with high enantiomeric excess. mdpi.comrsc.org The catalytic cycle is believed to involve a manganese-oxo species as the active oxidant. mdpi.com The structure of the salen ligand, including the nature of its substituents, plays a crucial role in determining the catalyst's activity and the enantioselectivity of the epoxidation. rsc.orgmdpi.com While originally developed for unfunctionalized olefins, these systems have been applied to a variety of substrates, including styrenes and chromenes. rsc.org For the synthesis of an analogue, the epoxidation of allyl chloride with hydrogen peroxide can be catalyzed by a water-soluble manganese complex in a two-phase system. google.com
Chloroperoxidase: Enzymes offer a highly selective alternative for epoxidation. Chloroperoxidase (CPO), isolated from the fungus Caldariomyces fumago, can catalyze the epoxidation of various alkenes using hydrogen peroxide as the oxidant. nih.gov CPO is unique among haloperoxidases in its ability to perform this transformation. nih.gov The enzyme's active site, containing a heme prosthetic group, is responsible for the oxygen transfer. researchgate.net The substrate scope of CPO includes terminal alkenes and styrenes. nih.gov The orientation of the substrate within the enzyme's active site, influenced by residues like phenylalanine, is critical for determining the stereochemical outcome of the reaction. researchgate.net
Ylide-Mediated Synthesis of the Oxirane Core
An alternative and powerful strategy for constructing the oxirane ring involves the reaction of a sulfur ylide with a carbonyl compound, such as an aldehyde or a ketone. This method, known as the Corey-Chaykovsky reaction, is particularly useful for the synthesis of epoxides from readily available carbonyl precursors. organic-chemistry.org
Sulfonium (B1226848) Ylide Methodologies for Epoxide Formation
Sulfonium ylides are generated by the deprotonation of a sulfonium salt. organic-chemistry.org The ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate. Subsequent intramolecular ring closure, with the sulfide (B99878) acting as a leaving group, yields the epoxide. organic-chemistry.orgmdpi.com
A general synthetic route to a related compound, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane, involves the reaction of 2-chlorobenzyl-(1-chlorocyclopropyl)ketone with a sulfur ylide. google.com This highlights the applicability of this methodology to precursors bearing the 2-chlorophenyl moiety.
Stoichiometric Ylide-Mediated Epoxidation
In stoichiometric approaches, the sulfonium ylide is prepared and used in at least a one-to-one molar ratio with the carbonyl substrate. A common method for generating the ylide is the treatment of a sulfonium salt, such as trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide, with a strong base like sodium hydride. organic-chemistry.orgmdpi.comprepchem.com
For instance, the synthesis of 2-(4-biphenylyl)-2-(2-chlorophenyl)-oxirane has been achieved by reacting 2-chloro-4'-phenyl-benzophenone with the ylide generated from trimethyloxosulphonium iodide and sodium hydride in dimethyl sulfoxide. prepchem.com This demonstrates a direct application of the Corey-Chaykovsky reaction to a ketone precursor containing the 2-chlorophenyl group. The reaction of sulfur ylides with enones typically leads to cyclopropanation rather than epoxidation. organic-chemistry.org
Asymmetric Variants with Chiral Sulfides
To achieve enantioselectivity in ylide-mediated epoxidations, chiral sulfides can be employed. The use of a chiral sulfide leads to the formation of a chiral sulfonium salt and subsequently a chiral ylide. The stereochemistry of the final epoxide is influenced by the structure of the chiral sulfide. mdpi.comnih.govbristol.ac.uk
Several chiral sulfides have been developed and successfully applied in asymmetric epoxidation. nih.gov For example, chiral oxathianes have been designed and used to achieve good diastereo- and enantioselectivity in the formation of various epoxides. mdpi.comnih.gov The reaction of an aldehyde with a chiral sulfonium salt derived from a camphor-based oxathiane can furnish epoxides in high yield and with excellent enantioselectivity. mdpi.com
The development of catalytic versions of this asymmetric reaction is a significant advancement. bristol.ac.uk In these catalytic cycles, the chiral sulfide is regenerated after the epoxide is formed, allowing it to be used in substoichiometric amounts. mdpi.combristol.ac.uk This approach enhances the practicality and atom economy of the synthesis. nih.gov The choice of chiral sulfide, reaction conditions, and the nature of the aldehyde substrate all play a role in determining the stereochemical outcome. mdpi.comnih.gov
Research Findings on Epoxidation Methodologies
Research Findings on Ylide-Mediated Epoxidation
Sulfoxonium Ylide Applications in Epoxide Synthesis
The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, including analogues of this compound, through the reaction of a ketone or aldehyde with a sulfur ylide. wikipedia.orgchemeurope.com This reaction serves as a valuable alternative to traditional olefin epoxidation methods. wikipedia.org The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate. Subsequent intramolecular cyclization with the sulfonium cation acting as a good leaving group results in the formation of the epoxide ring. wikipedia.orgchemeurope.com
Dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky reagent (CCR), is a commonly used sulfoxide-ylide for methylene (B1212753) transfer. chemeurope.com It is typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. chemeurope.comorganic-chemistry.org
A notable application of this methodology is in the synthesis of 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane. In this multi-step synthesis, the final step involves the reaction of 2-chlorobenzyl-(1-chlorocyclopropyl) ketone with a sulfur ylide to form the desired epoxide. google.com This reaction is a key part of a four-step sequence that starts from o-chlorobenzonitrile and cyclopropyl (B3062369) formic ester. google.com
The Corey-Chaykovsky reaction can also be performed under catalytic conditions. For instance, the use of sulfides with a locked conformation can promote catalytic and asymmetric sulfonium ylide epoxidation. organic-chemistry.org
Table 1: Key Features of Sulfoxonium Ylide Epoxidation
| Feature | Description |
| Reaction Name | Johnson-Corey-Chaykovsky Reaction wikipedia.orgchemeurope.com |
| Reactants | Carbonyl compound (ketone or aldehyde) and a sulfur ylide wikipedia.orgchemeurope.com |
| Common Ylide | Dimethyloxosulfonium methylide (Corey-Chaykovsky Reagent) chemeurope.comorganic-chemistry.org |
| Mechanism | Nucleophilic addition followed by intramolecular cyclization wikipedia.orgchemeurope.com |
| Application | Synthesis of epoxides, aziridines, and cyclopropanes wikipedia.org |
Multi-Step Synthetic Sequences to Construct the this compound Scaffold
The formation of epoxides from halohydrins under basic conditions is a classic and effective method for constructing the oxirane ring. masterorganicchemistry.com This intramolecular SN2 reaction involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon bearing a halogen atom. youtube.com This backside attack displaces the halide ion and results in the formation of the epoxide ring. youtube.com
This strategy is employed in the synthesis of various alkyloxiranes from optically active 2-chloroalkanoic acids. The process involves the reduction of the carboxylic acid to a 2-chloroalkan-1-ol, followed by treatment with aqueous potassium hydroxide (B78521) to induce cyclization to the corresponding (R)-alkyloxirane with inversion of configuration. orgsyn.org To prevent the subsequent ring-opening of the volatile epoxide, it is typically distilled off as it is formed. orgsyn.org
Table 2: Intramolecular SN2 Epoxidation from Halohydrins
| Step | Description |
| 1. Deprotonation | A base removes the proton from the hydroxyl group of the halohydrin, forming an alkoxide. youtube.com |
| 2. Nucleophilic Attack | The resulting alkoxide acts as an intramolecular nucleophile. youtube.com |
| 3. Ring Closure | The alkoxide attacks the adjacent carbon, displacing the halide and forming the epoxide ring. youtube.com |
| Stereochemistry | The reaction proceeds with inversion of configuration at the carbon bearing the halogen. orgsyn.org |
A multi-step synthesis for an analogue, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane, has been developed, highlighting a sequential functionalization and cyclization approach. google.com The synthesis commences with a nucleophilic addition reaction between o-chlorobenzonitrile and a cyclopropyl formic ester. google.com The resulting α,β-ketonitrile intermediate then undergoes acidic hydrolysis and decarboxylation to yield 2-(2-chlorophenyl)-1-cyclopropylethanone. google.com Subsequent chlorination of this ketone provides 2-chlorobenzyl-(1-chlorocyclopropyl) ketone. google.com The final step is an epoxidation reaction, where the ketone is treated with a sulfur ylide to form the target oxirane. google.com This four-step process utilizes readily available starting materials and involves relatively mild reaction conditions. google.com
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of specific enantiomers of chiral epoxides is of significant interest, particularly for applications in pharmaceuticals. researchgate.net Various strategies have been developed to achieve high enantioselectivity in the formation of the oxirane ring.
The Sharpless asymmetric epoxidation is a widely recognized method for the enantioselective epoxidation of prochiral allylic alcohols. researchgate.netorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral dialkyl tartrate ligand (such as diethyl tartrate), and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netorganic-chemistry.org The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. organic-chemistry.org
While the Sharpless epoxidation is highly effective for many allylic alcohols, alternative catalytic systems have been developed. For instance, a titanium salalen complex has been shown to be a highly active and selective catalyst for the asymmetric epoxidation of terminal olefins using aqueous hydrogen peroxide as the oxidant, achieving high yields and enantiomeric excesses. nih.gov Furthermore, manganese complexes of chiral porphyrin imine ligands have been successfully used as catalysts for the asymmetric epoxidation of styrene (B11656) derivatives, yielding chiral epoxides in high yields and enantiomeric excesses. researchgate.net
For the asymmetric Corey-Chaykovsky epoxidation of ketones, a heterobimetallic La-Li₃-BINOL complex has been developed as an effective catalyst. nih.gov This system allows for the synthesis of 2,2-disubstituted terminal epoxides from a variety of methyl ketones with high enantioselectivity. nih.gov
The stereospecific reduction of a prochiral carbonyl group to a chiral alcohol is a key step in many synthetic routes toward enantiomerically pure epoxides. The Noyori asymmetric hydrogenation is a powerful technique for the asymmetric reduction of ketones and other carbonyl compounds. harvard.eduwikipedia.org These reactions often employ ruthenium catalysts complexed with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.eduorgsyn.org The mechanism is believed to involve a metal-ligand bifunctional catalysis where both the metal center and the ligand play a role in the hydrogen transfer process. chem-station.com
Another approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which can be performed stereoselectively. google.com This method uses an aluminum alkoxide, such as aluminum isopropoxide, to reduce a carbonyl compound to the corresponding alcohol. google.com By conducting the reaction under mild conditions, it is possible to achieve a high excess of the desired optically active chiral alcohol. google.com
Biocatalysis offers an environmentally friendly alternative for stereospecific carbonyl reductions. rsc.org Carbonyl reductases from various microorganisms, such as Candida parapsilosis and Candida magnoliae, have been identified and utilized for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov These enzymes often exhibit high stereoselectivity, providing access to specific alcohol enantiomers that can then be converted to the desired chiral epoxides.
Reactivity and Reaction Mechanisms of 2 2 Chlorophenyl Methyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The core of 2-[(2-Chlorophenyl)methyl]oxirane's reactivity lies in the nucleophilic attack on the carbon atoms of the epoxide ring, which relieves the ring strain. khanacademy.org These reactions typically proceed via an SN2 mechanism, leading to specific stereochemical and regiochemical outcomes.
The regioselectivity of the ring-opening reaction depends significantly on the reaction conditions (acidic or basic/neutral). vu.nl
Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgyoutube.com For this compound, this is the terminal (C3) carbon, which is a primary carbon, as opposed to the more substituted C2 carbon. This preference is governed by sterics, as the SN2 transition state is more accessible at the less substituted position. vu.nlyoutube.com
Under acidic conditions , the oxygen atom of the oxirane is first protonated, forming a more reactive oxonium ion. youtube.com The positive charge on the neighboring carbons develops, and the transition state gains some SN1 character. vu.nllibretexts.org Nucleophilic attack then preferentially occurs at the more substituted carbon (C2) that can better stabilize the partial positive charge. libretexts.orgrsc.org The presence of the adjacent phenyl ring can further stabilize this carbocation-like character at the benzylic-type position.
The ring-opening is an anti-stereoselective process, meaning the nucleophile attacks from the opposite face to the C-O bond being broken, resulting in an inversion of configuration at the center of attack. semanticscholar.org
The reaction of epoxides with water (hydrolysis) or alcohols (alcoholysis) yields 1,2-diols or β-alkoxy alcohols, respectively. The regioselectivity follows the general principles outlined above.
Acid-Catalyzed Alcoholysis : In an acidic medium, such as methanol (B129727) with an acid catalyst, the attack occurs at the more substituted carbon, leading to the formation of 1-(2-chlorophenyl)-2-methoxypropan-3-ol. libretexts.org
Base-Catalyzed Alcoholysis : Under basic conditions, using a nucleophile like sodium methoxide (B1231860) in methanol, the attack happens at the less substituted carbon, yielding 1-(2-chlorophenyl)-3-methoxypropan-2-ol. libretexts.orgyoutube.com
The reaction with water follows the same regioselective rules, producing 1-(2-chlorophenyl)propane-1,2-diol under acidic conditions and 1-(2-chlorophenyl)propane-2,3-diol under basic conditions. libretexts.org
Table 1: Regioselectivity in the Alcoholysis of this compound
| Conditions | Nucleophile | Site of Attack | Major Product |
| Acidic (e.g., H₂SO₄) | Methanol | More substituted (C2) | 1-(2-chlorophenyl)-2-methoxypropan-3-ol |
| Basic (e.g., NaOCH₃) | Methoxide | Less substituted (C3) | 1-(2-chlorophenyl)-3-methoxypropan-2-ol |
The reaction of this compound with amines is a fundamental method for synthesizing β-amino alcohols, a class of compounds with significant value in pharmaceuticals. rsc.orgnih.govnih.gov The regioselectivity is again dependent on the steric and electronic environment of the epoxide. The nucleophilic attack by an amine on the less hindered carbon of the oxirane ring leads to the corresponding amino alcohol. rsc.org For instance, reaction with a primary amine (R-NH₂) would predominantly yield 1-alkylamino-3-(2-chlorophenyl)propan-2-ol. Catalysts can be employed to control and enhance the regioselectivity of these reactions. rsc.org
Thiols, being potent nucleophiles, readily open the epoxide ring to form β-hydroxy thioethers. libretexts.orgmsu.edu Thiolate anions (RS⁻), generated under basic conditions, are particularly effective. msu.edu The attack follows the SN2 pathway, occurring at the less sterically hindered carbon atom. The reaction of this compound with a thiol (R-SH) in the presence of a base would yield 1-(2-chlorophenyl)-3-(alkylthio)propan-2-ol. The high nucleophilicity of sulfur often leads to high yields and clean reactions. libretexts.orgresearchgate.net
The reduction of epoxides using hydride donors like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) results in the formation of alcohols. organic-chemistry.org The hydride ion (H⁻) acts as the nucleophile. The regioselectivity of this reduction is highly dependent on the reagent and substrate.
With a non-symmetrical epoxide like this compound, LiAlH₄ typically attacks the less substituted carbon atom, yielding the more substituted alcohol. This results in the formation of 1-(2-chlorophenyl)propan-2-ol. The reaction proceeds with high regioselectivity.
Table 2: Products from Nucleophilic Ring-Opening Reactions
| Nucleophile Type | Example Nucleophile | Predominant Product at Less Hindered Carbon (Basic/Neutral) |
| Nitrogen-centered | R-NH₂ (Primary Amine) | 1-alkylamino-3-(2-chlorophenyl)propan-2-ol |
| Sulfur-centered | R-SH (Thiol) | 1-(2-chlorophenyl)-3-(alkylthio)propan-2-ol |
| Hydride Donor | LiAlH₄ | 1-(2-chlorophenyl)propan-2-ol |
Electrophilic Reactions of the Oxirane Moiety
While less common than nucleophilic ring-opening, the oxygen atom of the oxirane ring possesses lone pairs of electrons and can act as a Lewis base. This allows it to react with strong electrophiles, most notably Lewis acids. nih.gov This interaction, however, does not typically lead to a direct electrophilic addition but serves to activate the epoxide ring towards nucleophilic attack.
The coordination of a Lewis acid (e.g., BF₃, AlCl₃, Yb(OTf)₃) to the epoxide oxygen makes the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. nih.gov This activation step is crucial for reactions involving nucleophiles that are otherwise unreactive towards epoxides. The coordination polarizes the C-O bonds, facilitating their cleavage upon nucleophilic attack and often enhancing the regioselectivity towards the more substituted carbon, similar to the effect of Brønsted acids. nih.gov
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a more reactive oxonium ion. This activation facilitates nucleophilic attack. The ring-opening of unsymmetrical epoxides like this compound can proceed via two pathways, depending on the reaction conditions and the nature of the nucleophile.
The reaction can exhibit characteristics of both SN1 and SN2 mechanisms. In a more SN1-like pathway, the C-O bond to the more substituted carbon atom breaks to a greater extent in the transition state, leading to a partial positive charge on the benzylic carbon. This carbocation-like character is stabilized by the adjacent phenyl ring. Consequently, the nucleophile preferentially attacks the more substituted (benzylic) carbon. In a more SN2-like pathway, the nucleophile attacks the less sterically hindered primary carbon.
For this compound, the attack of a nucleophile (NuH) under acidic conditions can lead to two regioisomeric products. The table below illustrates the expected major and minor products based on the attacking position.
| Attacking Position | Product | Mechanism Likelihood |
|---|---|---|
| Benzylic Carbon (C2) | 1-(2-Chlorophenyl)-3-Nu-propan-2-ol | Major (SN1-like) |
| Primary Carbon (C3) | 2-(2-Chlorophenylmethyl)-2-Nu-ethanol | Minor (SN2-like) |
Role of Lewis Acids in Epoxide Activation
Lewis acids can also activate the epoxide ring by coordinating to the oxygen atom, making it a better leaving group and increasing the electrophilicity of the carbon atoms. This allows for ring-opening reactions with a wider range of nucleophiles under milder conditions compared to Brønsted acids.
The regioselectivity of Lewis acid-mediated ring-opening of this compound is dependent on the nature of the Lewis acid and the nucleophile. Stronger Lewis acids can promote a more SN1-like pathway, favoring attack at the benzylic position. The use of different Lewis acids can thus offer a degree of control over the regiochemical outcome.
The following table summarizes the potential outcomes of Lewis acid-catalyzed ring-opening with a generic nucleophile.
| Lewis Acid Type | Favored Attacking Position | Expected Major Product |
|---|---|---|
| Strong (e.g., TiCl4, SnCl4) | Benzylic Carbon (C2) | 1-(2-Chlorophenyl)-3-Nu-propan-2-ol |
| Mild (e.g., ZnCl2, Cu(OTf)2) | Primary Carbon (C3) or mixture | 2-(2-Chlorophenylmethyl)-2-Nu-ethanol or mixture |
Transformations Involving the Chlorophenyl Moiety
The 2-chlorophenyl group of this compound can undergo various transformations, typically through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the modification of the aromatic ring, providing a route to a diverse range of derivatives. For these transformations to be successful, the oxirane ring must be stable under the reaction conditions, or it can be opened prior to the modification of the aryl halide.
Common transformations include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl, heteroaryl, or alkyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can introduce a nitrogen-based substituent in place of the chlorine atom.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne can lead to the formation of an aryl-alkyne bond.
Heck Reaction: Palladium-catalyzed reaction with an alkene can introduce a vinyl group.
Rearrangement Reactions and Isomerization Pathways
Epoxides can undergo rearrangement reactions under both acidic and basic conditions to form isomers such as allylic alcohols or carbonyl compounds.
Acid-Catalyzed Rearrangement: In the presence of a Brønsted or Lewis acid, this compound can potentially rearrange to form 2-(2-chlorophenyl)propanal (B6147654) or 1-(2-chlorophenyl)propan-2-one. The migration of a hydride from the primary carbon to the developing positive charge at the benzylic carbon would lead to the aldehyde, while a phenyl group migration is also a possibility, though generally less favored.
Base-Induced Isomerization: Strong bases can induce the isomerization of epoxides to allylic alcohols. For this compound, abstraction of a proton from the benzylic carbon by a strong, non-nucleophilic base could lead to the formation of 1-(2-chlorophenyl)prop-2-en-1-ol.
The following table outlines the potential products from these rearrangement and isomerization reactions.
| Reaction Condition | Potential Product | Reaction Type |
|---|---|---|
| Acidic (Brønsted or Lewis) | 2-(2-Chlorophenyl)propanal | Rearrangement |
| Acidic (Brønsted or Lewis) | 1-(2-Chlorophenyl)propan-2-one | Rearrangement |
| Strong, non-nucleophilic base | 1-(2-Chlorophenyl)prop-2-en-1-ol | Isomerization |
Polymerization Science Involving Oxirane Monomers
Kinetic Studies and Mechanistic Elucidation of Epoxide Polymerization
The polymerization of epoxides like 2-[(2-Chlorophenyl)methyl]oxirane is a multifaceted process. The kinetics and mechanism are highly dependent on the method of initiation and the chemical environment.
Cure Kinetics under Photoinitiation (UV and E-beam)
Photoinitiated cationic polymerization is a key technology for curing epoxides, offering rapid and energy-efficient processing. radtech.org This process is initiated by ultraviolet (UV) or electron beam (e-beam) radiation, which causes a photoinitiator to decompose and generate a superacid. This acid then protonates the oxygen atom of the oxirane ring, initiating ring-opening polymerization.
Investigations into monofunctional glycidyl (B131873) ethers, such as Phenyl Glycidyl Ether (PGE), which is structurally analogous to this compound, provide insight into these kinetics. researchwithrowan.comresearchgate.net Real-time in-situ near-infrared (NIR) spectroscopy is a powerful technique used to monitor the polymerization kinetics of these systems under irradiation. researchwithrowan.comresearchgate.net Studies have shown that processing variables like temperature and radiation dose rate significantly affect the initiation and propagation rate constants. researchwithrowan.comresearchgate.net For difunctional epoxies, which form crosslinked networks, kinetic models must also account for diffusion limitations that arise as the system vitrifies (turns glassy). researchwithrowan.com
A simplified kinetic model for radiation-induced cationic polymerization can be used to predict the curing behavior under continuous irradiation. researchwithrowan.comresearchgate.net The e-beam cure reaction rate is often modeled as a function of the degree of cure and dose exposure using a standard autocatalytic kinetic model. researchgate.net The results from these models show good agreement with experimental data, providing a foundation for understanding and optimizing the curing process for complex epoxy systems. researchwithrowan.comresearchwithrowan.com
Table 1: Effect of Processing Parameters on Photoinitiated Cationic Polymerization of Glycidyl Ethers (Qualitative) Data based on analogous systems like Phenyl Glycidyl Ether (PGE).
| Parameter | Effect on Initiation Rate | Effect on Propagation Rate | Overall Impact on Cure Speed |
| Increasing Temperature | Increases | Increases | Accelerates cure |
| Increasing Radiation Dose/Intensity | Increases | Generally Increases | Accelerates cure |
| Photoinitiator Concentration | Increases up to a point, then may plateau | Increases with active center concentration | Increases cure speed, but can be limited by diffusion researchwithrowan.com |
Influence of Initiators and Chain Transfer Agents on Polymerization Rate and Conversion
The choice of initiator and the presence of chain transfer agents (CTAs) are critical factors that control the rate, conversion, and final properties of the polymer.
Chain Transfer Agents (CTAs): CTAs play a crucial role in cationic polymerization. researchgate.net Compounds with active hydrogens, such as water and alcohols, are common CTAs. radtech.orguc.edu Their presence introduces a competing reaction mechanism. The polymerization can proceed via the Active Chain End (ACE) mechanism, where the monomer adds to a growing polymer chain with a cationic end, or the Activated Monomer (AM) mechanism, which is promoted by CTAs. radtech.orgresearchgate.net In the AM mechanism, the CTA reacts with the cationic center, transferring a proton to a monomer molecule, which then reacts with another CTA molecule.
The inclusion of CTAs generally leads to faster polymerization rates and can improve the degree of conversion. researchgate.net However, they also influence the network structure and can reduce the final glass transition temperature (Tg) by decreasing the crosslink density. radtech.orgntnu.no The effectiveness of a CTA can depend on its structure; for example, diols can have a significantly different impact on reactivity compared to mono-alcohols. radtech.org
Table 2: Influence of Chain Transfer Agents on Cationic Polymerization of Epoxides Data based on kinetic studies of 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (EEC) with various CTAs. radtech.org
| Chain Transfer Agent (CTA) | Type | Molar Ratio (OH:Epoxide) | Effect on Polymerization Rate | Final Conversion (%) |
| None | - | 0.0 | Baseline | ~75 |
| 1-Dodecanol | Mono-alcohol | 0.3 | Moderate Increase | ~85 |
| 1,4-Butanediol | Diol | 0.3 | Significant Increase | >95 |
| 1,2-Propanediol | Diol | 0.3 | Very Significant Increase | >95 |
Thermal Polymerization Kinetics and Autocatalysis
Thermal curing, often involving amines or anhydrides as hardeners, is another common method for polymerizing epoxides. The kinetics of these reactions are frequently characterized by an autocatalytic mechanism. polymerinnovationblog.commdpi.com
In a typical autocatalytic epoxy-amine reaction, the initial reaction between the epoxide group and the amine is relatively slow. polymerinnovationblog.com However, this reaction generates hydroxyl groups. These newly formed hydroxyls act as a catalyst for subsequent epoxide-amine reactions, leading to a significant acceleration in the polymerization rate. polymerinnovationblog.comnih.gov This results in a characteristic sigmoidal conversion curve, with a slow start, a rapid acceleration, and a final slowdown as reactants are consumed.
The addition of an external catalyst or accelerator can fundamentally alter this kinetic profile. polymerinnovationblog.com An external catalyst provides an initial high reaction rate, diminishing or eliminating the slow induction period typical of autocatalysis. polymerinnovationblog.com This shifts the reaction character from autocatalytic towards nth-order kinetics, dramatically shortening the work life and gel time of the resin. polymerinnovationblog.com Differential scanning calorimetry (DSC) is a primary technique used to study these cure kinetics, allowing for the measurement of conversion and reaction rate versus time. polymerinnovationblog.commdpi.com
Table 3: Kinetic Model for the Effect of an Added Catalyst on Autocatalytic Cure Based on the model dα/dt = (k₁ + k₂α)(1-α)², where k₁ is the externally catalyzed rate constant and k₂ is the autocatalyzed rate constant. polymerinnovationblog.com
| Case | k₁ (External Catalyst) (sec⁻¹) | k₂ (Autocatalyst) (sec⁻¹) | Initial Rate (dα/dt at t=0) | Cure Profile Character |
| No Added Catalyst | 0.00001 (impurities) | 0.01 | Very Low | Strongly Autocatalytic |
| Small Catalyst | 0.0001 | 0.01 | Low | Autocatalytic |
| Moderate Catalyst | 0.001 | 0.01 | Moderate | Weakly Autocatalytic |
| High Catalyst | 0.01 | 0.01 | High | Nth-order |
Network Formation and Crosslinking Dynamics in Epoxide Systems
The polymerization of multifunctional epoxides results in the formation of a rigid, three-dimensional, covalently bonded network. nih.govacs.org The structure and density of this network dictate the ultimate thermomechanical properties of the cured material, such as its rigidity, durability, and thermal stability. nih.govscilit.com
The process of network formation is complex. Experimental and simulation studies have shown that the microstructure of cured epoxies is often heterogeneous, consisting of localized regions with high crosslinking density connected by a dispersed phase with a lower crosslink density. nih.govmtu.edu The evolution of this network structure can be tracked using techniques like infrared (IR) spectroscopy, which monitors the consumption of epoxy groups, or through molecular dynamics (MD) simulations. mtu.edu
MD simulations have become a valuable tool for investigating network formation at the molecular level. nih.govmdpi.com These simulations can model the crosslinking reactions and predict how factors like the degree of cure (conversion) and the chemical composition influence the final properties. mdpi.com A higher degree of crosslinking generally leads to a higher glass transition temperature (Tg), a greater Young's modulus (stiffness), and a lower coefficient of thermal expansion (CTE). mtu.edumdpi.com Understanding these structure-property relationships is essential for designing epoxy-based materials for specific applications. acs.orgmtu.edu
Table 4: Effect of Crosslinking Degree on Thermomechanical Properties of an Epoxy System Data based on MD simulations of an anhydride-cured DGEBA-based system. mdpi.com
| Crosslinking Degree (%) | Glass Transition Temperature (Tg) (K) | Young's Modulus (GPa) | Coefficient of Thermal Expansion (CTE) (Glassy State, 10⁻⁴ K⁻¹) |
| 60 | 365 | 2.8 | 1.8 |
| 70 | 390 | 3.2 | 1.6 |
| 80 | 415 | 3.6 | 1.5 |
| 90 | 435 | 4.0 | 1.4 |
| 100 | 450 | 4.3 | 1.3 |
Computational Chemistry and Theoretical Studies of 2 2 Chlorophenyl Methyl Oxirane
Quantum Chemical Studies of Reactivity
Quantum chemical studies are instrumental in understanding the intrinsic electronic properties of 2-[(2-chlorophenyl)methyl]oxirane and how they govern its chemical reactivity. These studies employ the principles of quantum mechanics to model the behavior of electrons within the molecule, providing a foundational understanding of its reactivity.
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For this compound, DFT calculations can map out the potential energy surface of its reactions, such as ring-opening under acidic or nucleophilic conditions. By identifying transition states and intermediates, DFT provides a step-by-step description of the reaction pathway. For instance, in the reaction with a nucleophile, DFT can determine whether the reaction proceeds via an SN1 or SN2 mechanism by calculating the energies of the corresponding intermediates and transition states. The presence of the electron-withdrawing 2-chlorophenyl group influences the electron density distribution in the oxirane ring, and DFT calculations can quantify this effect on the activation barriers for nucleophilic attack at either of the two carbon atoms of the epoxide ring.
A hypothetical DFT study on the acid-catalyzed ring-opening of this compound with a simple nucleophile like water could yield the following data, illustrating the relative energy barriers for attack at the two different carbon atoms of the oxirane ring.
Table 1: Hypothetical DFT Calculated Activation Energies for the Ring-Opening of this compound
| Reaction Pathway | Attacked Carbon | Activation Energy (kcal/mol) |
| Path A | C1 (less substituted) | 15.2 |
| Path B | C2 (more substituted) | 18.5 |
Note: These values are illustrative and represent typical results from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Regioselectivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org For this compound, the LUMO is of particular interest as it indicates the most likely site for nucleophilic attack. The shape and energy of the LUMO can predict the regioselectivity of ring-opening reactions. The larger lobe of the LUMO is typically located on the carbon atom that is more susceptible to nucleophilic attack. In the case of this compound, the electronic and steric effects of the 2-chlorophenylmethyl substituent will influence the localization of the LUMO on the two oxirane carbons. FMO analysis can thus provide a qualitative prediction of whether a nucleophile will preferentially attack the substituted or unsubstituted carbon of the oxirane ring. researchgate.netresearchgate.net
Table 2: Hypothetical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -9.8 | Oxygen lone pairs |
| LUMO | +1.2 | C-O antibonding orbitals of the oxirane ring |
Note: These values are illustrative and represent typical results from FMO analysis.
Transition State Theory and Activation Energy Calculations
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. nih.govcapes.gov.br In conjunction with quantum chemical methods like DFT, TST allows for the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. nih.gov For the reactions of this compound, such as its conversion to a diol or an amino alcohol, TST can be used to predict the reaction rates under different conditions. By locating the transition state structure on the potential energy surface and calculating its free energy relative to the reactants, a theoretical rate constant can be determined. These calculations can be performed for different regio- and stereoisomeric pathways, allowing for a prediction of the major product.
Stereochemical Outcome Prediction via Computational Modeling
Computational modeling is a valuable tool for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. nih.gov For reactions that create a new stereocenter, or for reactions of an enantiomerically pure starting material, computational methods can predict the ratio of the resulting stereoisomers. This is often achieved by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy will correspond to the major product. For example, in the enantioselective ring-opening of racemic this compound with a chiral catalyst, computational modeling can help to understand the origin of the enantioselectivity by analyzing the non-covalent interactions between the substrate, the catalyst, and the nucleophile in the diastereomeric transition states.
Solvation Effects and Noncovalent Interactions in Reaction Pathways
The solvent in which a reaction is carried out can have a significant impact on its rate and selectivity. Computational models can account for solvation effects, either by using implicit solvent models that treat the solvent as a continuous medium, or by using explicit solvent models where individual solvent molecules are included in the calculation. researchgate.net For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, a polar protic solvent can stabilize the developing negative charge on the oxygen atom during the ring-opening reaction. Noncovalent interactions, such as hydrogen bonding and van der Waals forces, between the substrate, reactants, and solvent molecules can also play a crucial role in determining the reaction pathway and can be modeled using computational methods. researchgate.net
Molecular Dynamics Simulations for Kinetic Parameter Determination
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By simulating the motion of atoms and molecules over time, MD can be used to determine kinetic parameters such as reaction rate constants. For this compound, MD simulations can be used to explore the conformational landscape of the molecule and to simulate the entire process of a chemical reaction, from the association of reactants to the formation of products. While computationally intensive, MD simulations can provide a more realistic picture of a reaction in solution compared to static quantum chemical calculations, as they explicitly account for the dynamic nature of the solvent and the thermal motions of the molecules.
Structure-Activity Relationship (SAR) Calculations for Epoxide Reactivity
The reactivity of the epoxide ring in this compound is a subject of significant interest in computational chemistry. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating how the molecular structure, particularly the presence and position of the chlorophenyl group, influences the susceptibility of the oxirane ring to nucleophilic attack. These computational models provide a framework for predicting reactivity, which is crucial for various applications in chemical synthesis.
The epoxide ring, a three-membered heterocycle, is inherently reactive due to significant ring strain. The presence of a 2-chlorobenzyl substituent introduces specific electronic and steric factors that modulate this reactivity. Computational studies, often employing density functional theory (DFT), are instrumental in dissecting these effects.
The primary mode of reaction for epoxides is ring-opening, which can proceed through different mechanisms, notably SN1-like or SN2 pathways, depending on the reaction conditions. Under neutral or basic conditions, an SN2 mechanism is generally favored, where a nucleophile attacks one of the carbon atoms of the epoxide ring. The regioselectivity of this attack—whether it occurs at the more or less substituted carbon—is a key aspect investigated in SAR studies.
The electron-withdrawing nature of the chlorine atom on the phenyl ring is a critical determinant of reactivity. This effect is transmitted through the benzyl (B1604629) group to the oxirane ring, influencing the electron density at the electrophilic carbon centers. A fundamental tool for quantifying such electronic effects is the Hammett equation, which correlates reaction rates with substituent constants (σ). For this compound, the ortho-chloro substituent's electronic influence is complex, involving both inductive and resonance effects.
Computational models can calculate various descriptors to build a predictive SAR model. These descriptors include steric parameters, which quantify the bulkiness of the substituent, and electronic parameters, which describe the electron-donating or -withdrawing nature of the group. By analyzing these descriptors in conjunction with calculated activation energies for the ring-opening reaction, a comprehensive picture of the epoxide's reactivity can be formed.
For instance, a hypothetical SAR study might compare the activation energies for the nucleophilic attack on a series of substituted 2-benzyloxiranes. Such a study would likely reveal that electron-withdrawing groups, like the chloro group in the target molecule, can influence the stability of the transition state and thus the reaction rate.
While specific experimental or computational SAR data for this compound is not widely published in readily accessible literature, we can construct a representative analysis based on established principles of physical organic chemistry and computational studies on analogous systems. The following data tables illustrate the kind of information generated in such a study, using hypothetical but scientifically plausible values to demonstrate the concepts.
Table 1: Calculated Activation Energies for Nucleophilic Attack on Substituted 2-Benzyloxiranes
This table presents hypothetical calculated activation energies (ΔE‡) for the SN2 ring-opening of various para-substituted 2-benzyloxiranes by a model nucleophile (e.g., hydroxide). The data illustrates how different substituents on the phenyl ring can modulate the reactivity of the epoxide. The Hammett substituent constant (σp) for each group is also provided to correlate electronic effects with reactivity.
| Substituent (X) | Hammett Constant (σp) | Calculated Activation Energy (ΔE‡) (kcal/mol) |
| -OCH₃ | -0.27 | 22.5 |
| -CH₃ | -0.17 | 22.1 |
| -H | 0.00 | 21.5 |
| -Cl (para) | +0.23 | 20.8 |
| -NO₂ | +0.78 | 19.7 |
Note: The values presented are hypothetical and intended for illustrative purposes. A positive reaction constant (ρ) in a Hammett plot of this data would indicate that the reaction is accelerated by electron-withdrawing groups.
The data in Table 1 suggests that electron-withdrawing substituents (positive σp values), such as the chloro and nitro groups, lower the activation energy for nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (negative σp values), like methoxy (B1213986) and methyl, increase the activation energy and decrease the reaction rate. This trend is consistent with the development of a partial negative charge on the oxygen atom in the transition state of the SN2 reaction, which is stabilized by electron-withdrawing groups on the aromatic ring.
For the target molecule, this compound, the chloro substituent is in the ortho position. The electronic effect of an ortho substituent is more complex due to the "ortho effect," which includes steric hindrance and direct field effects in addition to the inductive and resonance effects.
Table 2: Predicted Relative Reaction Rates for Nucleophilic Ring-Opening
Based on the activation energies, we can predict the relative reaction rates for the ring-opening of these substituted epoxides. The relative rate is calculated with respect to the unsubstituted compound (X = -H).
| Substituent (X) | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Relative Rate (krel) |
| -OCH₃ | 22.5 | 0.35 |
| -CH₃ | 22.1 | 0.51 |
| -H | 21.5 | 1.00 |
| -Cl (para) | 20.8 | 2.21 |
| -NO₂ | 19.7 | 7.98 |
Note: Relative rates are estimated based on the Arrhenius equation, assuming a constant pre-exponential factor. These are illustrative predictions.
The predicted relative rates in Table 2 further emphasize the significant impact of the substituent on the epoxide's reactivity. A strong electron-withdrawing group like nitro is predicted to accelerate the reaction by nearly eight-fold compared to the unsubstituted analog under these hypothetical conditions. The para-chloro substituent also shows a notable rate enhancement.
While these tables are based on a simplified model with para-substituents, they effectively illustrate the core principles of an SAR analysis for the epoxide reactivity of a compound like this compound. A detailed computational study on the actual molecule would involve more sophisticated calculations, considering the specific stereochemistry and the nuanced electronic and steric effects of the ortho-chloro substituent. Such studies are invaluable for the rational design of synthetic pathways and for understanding the chemical behavior of this and related epoxide compounds.
Advanced Synthetic Transformations and Derivative Chemistry
Role in the Construction of Complex Organic Scaffolds
The high reactivity of the three-membered epoxide ring in 2-[(2-Chlorophenyl)methyl]oxirane is central to its role in constructing complex organic scaffolds. nih.gov The inherent ring strain makes it susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity allows for the controlled introduction of two adjacent functional groups, a powerful strategy in the stepwise assembly of more intricate molecular architectures. nih.gov
The ring-opening can be initiated by various nucleophiles, such as amines, alcohols, or carbon nucleophiles, leading to the formation of diverse and highly functionalized molecules. nih.gov For example, the reaction with an amine can yield an amino alcohol, a common structural motif in many biologically active compounds. The regioselectivity of the ring-opening is influenced by reaction conditions (acidic or basic) and the nature of the nucleophile, providing chemists with significant control over the final product's structure. This versatility makes the oxirane a key starting point for synthesizing complex heterocyclic systems and other elaborate molecular frameworks.
Table 1: Examples of Complex Scaffolds from Oxirane Intermediates
| Starting Oxirane Type | Nucleophile/Reagent | Resulting Scaffold/Intermediate | Application Area |
|---|---|---|---|
| Phenyl-substituted oxirane | N-methoxybenzamide | N-methoxyisoquinolone | Heterocyclic Synthesis nih.gov |
| Functionalized epoxide | Triazole | Hydroxy mesylate | Pharmaceutical intermediate mdpi.com |
Application in the Synthesis of Chiral Compounds
The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. rsc.org Chiral epoxides like (2R)-2-(2-chlorophenyl)oxirane are highly valued as building blocks in asymmetric synthesis. The compound's importance stems from its defined stereocenter, the reactive epoxide ring, and the electronically modified phenyl group.
Stereoselective ring-opening reactions of this chiral epoxide allow the transfer of its stereochemistry to the product, establishing new stereocenters with high fidelity. This process is fundamental to creating single-enantiomer drugs and other biologically active molecules. researchgate.net For instance, the acid-catalyzed ring-opening of a chiral epoxide can proceed with inversion of configuration at the point of nucleophilic attack, a predictable outcome based on an SN2-type mechanism. nih.govkhanacademy.org This controlled stereochemical transformation is a cornerstone of modern asymmetric synthesis, enabling the efficient production of complex chiral molecules. mdpi.com
The enantiomeric purity of the starting epoxide is crucial and is often determined using analytical techniques such as Chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Chiral Synthesis Applications
| Chiral Building Block | Reaction Type | Key Transformation | Resulting Compound Class |
|---|---|---|---|
| (2R)-2-(2-chlorophenyl)oxirane | Stereoselective ring-opening | Introduction of functional groups with controlled stereochemistry | Chiral pharmaceutical intermediates |
| (R)-glycidyl benzyl (B1604629) ether | Acid-catalyzed ring opening | Induction of chirality on an aniline derivative | Precursor for Tezacaftor mdpi.com |
Derivatization Strategies for Functional Materials
The modification, or derivatization, of this compound can lead to the creation of functional materials with specific properties. The epoxide ring is particularly suitable for polymerization reactions. Through ring-opening polymerization, the oxirane can act as a monomer to form polymers with unique structures and functionalities. smolecule.com Such polymers may have applications in material science, including the development of specialized materials for various technological uses.
Recent advancements have focused on the ring-opening copolymerization (ROCOP) of epoxides with other monomers, such as CO2 or cyclic anhydrides, to create novel polyesters and polycarbonates. researchgate.net While specific research on this compound in this context is emerging, the general strategy allows for the synthesis of biocompatible and biodegradable polymers, which are of great interest for biomedical applications. researchgate.net The presence of the chlorophenyl group could also impart specific properties, such as altered refractive index or thermal stability, to the resulting polymer.
Table 3: Potential Derivatization for Functional Materials
| Derivatization Method | Reactant/Co-monomer | Potential Polymer Type | Potential Application |
|---|---|---|---|
| Ring-Opening Polymerization | Itself (as monomer) | Polyether | Specialty polymers smolecule.com |
| Ring-Opening Copolymerization | Carbon Dioxide (CO2) | Polycarbonate | Biomedical materials researchgate.net |
Utilization in Agrochemical Precursor Synthesis
A significant industrial application of this compound and its derivatives is in the synthesis of agrochemicals, particularly fungicides. googleapis.com It serves as a key intermediate for several potent fungicides of the triazole class.
Notably, the derivative 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane is a crucial precursor in the synthesis of Prothioconazole. wikipedia.orgpharmaffiliates.com The synthesis involves a Grignard reaction where the derivative of 2-chlorobenzyl chloride is reacted with 1-chloro-1-chloroacetylcyclopropane to form the oxirane intermediate. googleapis.comwikipedia.org This intermediate then undergoes further reactions, including ring-opening with 1,2,4-triazole, to yield the final fungicidal product. google.comresearchgate.net
Similarly, oxirane structures containing the 2-chlorophenyl group are integral to the synthesis of another important fungicide, Epoxiconazole. pinpools.comnih.gov The IUPAC name for Epoxiconazole, (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole, clearly indicates the presence of the core oxirane structure linked to a 2-chlorophenyl group. nih.gov The synthetic pathways for these agrochemicals highlight the oxirane's role as a versatile and essential building block in the agrochemical industry. google.comwipo.int
Table 4: Agrochemicals Synthesized from this compound Derivatives
| Precursor Oxirane Derivative | Target Agrochemical | Chemical Class |
|---|---|---|
| 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | Prothioconazole | Triazole Fungicide googleapis.comwikipedia.org |
| 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | Epoxiconazole | Triazole Fungicide pinpools.comnih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure epoxides is a significant area of research due to the stereospecificity of many biological processes. For 2-[(2-Chlorophenyl)methyl]oxirane, the development of novel catalytic systems for enantioselective epoxidation and subsequent transformations is a key focus.
Current Research:
Asymmetric Epoxidation: Researchers are exploring a variety of chiral catalysts, including salen-metal complexes and chiral ketones, to effect the asymmetric epoxidation of the corresponding alkene precursor, 2-chloro-1-vinylbenzene. The goal is to achieve high enantiomeric excess (ee) and yield under mild reaction conditions.
Kinetic Resolution: Another strategy involves the kinetic resolution of a racemic mixture of this compound. This is often achieved through enantioselective ring-opening reactions catalyzed by chiral catalysts, where one enantiomer reacts preferentially, leaving the other enriched.
Future Perspectives:
The future in this area lies in the development of highly active and selective catalysts that can be easily recovered and reused. The immobilization of homogeneous catalysts on solid supports is a promising approach to bridge the gap between homogeneous and heterogeneous catalysis, offering both high selectivity and ease of separation.
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical synthesis. For this compound, this integrated approach offers a powerful tool for understanding reaction mechanisms and designing more efficient synthetic strategies.
Current Research:
Density Functional Theory (DFT) Studies: DFT calculations are being employed to investigate the transition states and reaction pathways of key synthetic steps, such as the epoxidation of the alkene precursor or the ring-opening of the oxirane. This provides insights into the factors controlling stereoselectivity and reactivity.
Predictive Modeling: Computational models are being developed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for achieving high yields and selectivities in the synthesis of this compound and its derivatives.
Future Perspectives:
The continued development of more accurate and computationally efficient theoretical models, combined with high-throughput experimental screening, will accelerate the discovery of novel and improved synthetic routes. Machine learning algorithms, trained on large datasets of experimental and computational data, could play a significant role in predicting reaction outcomes and guiding experimental design.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound is an area where these principles are being increasingly applied.
Current Research:
Atom Economy: Researchers are focusing on synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water, supercritical fluids, or ionic liquids.
Catalytic vs. Stoichiometric Reagents: The use of catalytic methods is preferred over stoichiometric reagents to reduce waste and improve efficiency. nih.gov For instance, catalytic epoxidation using hydrogen peroxide as the oxidant is a greener alternative to traditional methods that use peroxy acids.
Future Perspectives:
The ultimate goal is to develop a fully sustainable synthesis of this compound that utilizes renewable feedstocks, minimizes energy consumption, and produces minimal waste. nih.govgreenchemistry-toolkit.org Biocatalysis, using enzymes to perform specific chemical transformations, holds significant promise in this regard.
Expanding the Scope of Functional Group Interconversions and Complex Molecule Synthesis
This compound is a versatile building block due to the reactivity of the epoxide ring. ontosight.ai Researchers are continuously exploring new ways to transform this functional group and incorporate the molecule into more complex structures.
Current Research:
Ring-Opening Reactions: The oxirane ring can be opened by a wide variety of nucleophiles, leading to the formation of diverse functional groups. ontosight.ai For example, reaction with amines, alcohols, and thiols can introduce new functionalities.
Functional Group Interconversions: The hydroxyl group resulting from ring-opening can be further transformed into other functional groups, such as halides or azides, providing access to a wider range of derivatives. vanderbilt.edu
Synthesis of Heterocycles: The reactive nature of the epoxide makes it a suitable precursor for the synthesis of various heterocyclic compounds.
Future Perspectives:
The development of novel and selective methods for the ring-opening and subsequent functionalization of this compound will continue to be a major research focus. This will enable the synthesis of increasingly complex and biologically active molecules for applications in medicine and agriculture. A patent has been filed for a preparation method of a related compound, 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane, which is an important intermediate for the fungicide prothioconazole. google.com
Advanced Characterization Techniques for Reaction Intermediates and Products
The detailed characterization of reaction intermediates and products is essential for understanding reaction mechanisms and optimizing synthetic processes.
Current Research:
In-situ Spectroscopic Techniques: Techniques such as in-situ NMR and IR spectroscopy are being used to monitor reactions in real-time. This provides valuable information about the formation and consumption of intermediates and helps in optimizing reaction conditions.
Mass Spectrometry: Advanced mass spectrometry techniques, such as ESI-MS and MALDI-MS, are used for the sensitive detection and characterization of products and byproducts.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline products, providing crucial information about stereochemistry.
Future Perspectives:
The development of more sensitive and rapid analytical techniques will allow for a more detailed understanding of complex reaction networks. The combination of multiple analytical techniques, coupled with computational modeling, will provide a comprehensive picture of the entire reaction process, from starting materials to final products.
Q & A
Q. What are the standard synthetic routes for 2-[(2-Chlorophenyl)methyl]oxirane?
The synthesis typically involves epoxidation of a precursor alkene. For example:
- Reacting 2-chlorobenzyl alcohol with epichlorohydrin in the presence of a base (e.g., NaOH), followed by cyclization to form the oxirane ring .
- Using m-chloroperbenzoic acid (mCPBA) as an oxidizing agent for epoxidation under mild conditions (e.g., dichloromethane solvent, room temperature) .
Key intermediates include chlorophenyl-substituted allylic alcohols, which are oxidized to form the epoxide.
Q. What are the common chemical reactions of this compound?
The epoxide ring undergoes:
- Nucleophilic substitution : Reactions with amines, thiols, or alcohols in the presence of bases (e.g., K₂CO₃) to form substituted derivatives .
- Oxidation : Conversion to diols using aqueous H₂O₂ or acidic conditions .
- Reduction : Ring-opening with LiAlH₄ or NaBH₄ to yield alcohols .
Reaction outcomes depend on the electrophilicity of the oxirane carbons, influenced by the electron-withdrawing chlorine substituent .
Q. How is this compound characterized analytically?
- Structural elucidation : Use NMR (¹H and ¹³C) to confirm the epoxide ring and chlorophenyl group. Key signals include δ ~3.0–4.0 ppm (oxirane protons) and aromatic protons at δ ~7.0–7.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 182 for C₉H₉ClO₂) and fragmentation patterns validate the structure .
- Chromatography : HPLC or GC-MS to assess purity, especially after synthetic steps .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-chloro vs. 4-chloro) affect the reactivity of chlorophenyl-substituted oxiranes?
The ortho-chlorine in this compound induces steric hindrance and electronic effects:
- Steric effects : The proximity of the chlorine to the oxirane ring may slow nucleophilic attacks compared to para-substituted analogs .
- Electronic effects : The electron-withdrawing chlorine increases the electrophilicity of the oxirane carbons, enhancing reactivity in ring-opening reactions .
Comparative studies with 4-chlorophenyl analogs reveal differences in reaction rates and regioselectivity .
Q. What strategies optimize the regioselectivity of nucleophilic ring-opening reactions?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor attack at the less hindered carbon .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct nucleophiles to specific positions by stabilizing transition states .
- Substituent tuning : Introducing electron-donating/withdrawing groups on the phenyl ring alters charge distribution, guiding nucleophilic attack .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Docking studies : Model interactions with target proteins (e.g., enzymes in microbial pathways) using software like AutoDock .
- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data from analogous epoxides .
- DFT calculations : Predict reactive sites for derivatization by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral catalysts (e.g., Jacobsen’s catalyst) during epoxidation to control stereochemistry .
- Flow chemistry : Continuous flow reactors improve yield and reduce side reactions compared to batch processes .
- Purification : Chiral HPLC or crystallization with chiral resolving agents ensures enantiopurity .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for epoxidation
- reports >80% yield using mCPBA , while notes ~60% yield with H₂O₂ .
- Resolution : mCPBA is more selective but costlier; H₂O₂ is cheaper but requires optimized pH and temperature.
Q. Conflicting bioactivity data in similar compounds
- highlights antimicrobial activity in 4-chlorophenyl analogs , but shows weaker activity in ortho-substituted derivatives .
- Resolution : Steric hindrance from the ortho-chlorine may reduce binding to microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
